5-Fluoro-adb, (R)-

Overview

Description

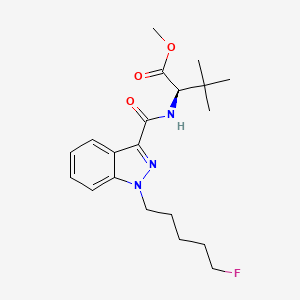

Chemical Identity and Structure 5-Fluoro-ADB, (R)- (C₂₀H₂₈FN₃O₃, CAS 1838134-16-9), also known as (R)-5-Fluoro-MDMB-PINACA, is a synthetic cannabinoid (SC) characterized by a fluoropentyl side chain and a methyl 3,3-dimethylbutanoate moiety . Its stereochemistry (R-configuration) enhances binding affinity to cannabinoid receptors CB1 and CB2, making it a potent agonist .

Pharmacological Activity As a full CB1/CB2 agonist, (R)-5-Fluoro-ADB exhibits 300-fold higher potency than Δ⁹-THC . Preclinical studies demonstrate its pro-angiogenic effects in human brain microvascular endothelial cells (hBMECs), increasing cell viability (up to 5.4-fold at 1 μM), migration (via wound healing assays), and tube formation .

Toxicity and Legal Status

Despite its pharmacological effects, (R)-5-Fluoro-ADB is linked to severe toxicity, including psychosis, cardiorespiratory arrest, and death . Postmortem studies report blood concentrations <1 ng/mL, with adipose tissue accumulation (up to 7.95 ng/g) due to its lipophilicity . It is banned in Japan, the U.S., and other jurisdictions under controlled substance laws .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

“5-Fluoro-adb, ®-” plays a significant role in biochemical reactions. It interacts with the human cannabinoid CB1 and CB2 receptors . The nature of these interactions is primarily agonistic .

Cellular Effects

The effects of “5-Fluoro-adb, ®-” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Adverse physiological and psychological effects have been associated with its use .

Biological Activity

5-Fluoro-ADB, also known as 5-fluoro MDMB-PINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and associated health risks. This article delves into the compound's biological effects, focusing on its interaction with human cells, particularly in the context of angiogenesis and receptor activation.

5-Fluoro-ADB is classified as a full agonist for the cannabinoid receptors CB1 and CB2, exhibiting a potency approximately 300 times greater than that of Δ9-tetrahydrocannabinol (THC) . Its chemical structure allows it to mimic the effects of natural cannabinoids, leading to significant physiological responses.

Effects on Human Cerebral Microvascular Endothelial Cells

Recent studies have investigated the effects of 5-Fluoro-ADB on human cerebral microvascular endothelial cells (HBMECs), revealing several critical findings:

- Cell Viability and Proliferation : Treatment with 5-Fluoro-ADB significantly increased HBMEC viability across various concentrations. The MTT assay results indicated a notable rise in cell proliferation, with a P-value less than 0.0001 at concentrations ranging from 0.01 μM to 1 μM .

- Angiogenic Factors : The compound enhanced the expression of angiogenic markers including ANG-1, ANG-2, and VEGF. The mRNA levels of these factors showed substantial increases, indicating a robust angiogenic response:

- Protein Expression : Western blot analysis demonstrated increased intracellular protein levels of Ser9-p-GSK-3β, ANG-1, ANG-2, and VEGF in response to treatment with 5-Fluoro-ADB at concentrations of 0.01 μM and 1 μM .

Summary of Findings

The following table summarizes key findings from studies on the biological activity of 5-Fluoro-ADB:

| Parameter | Concentration (μM) | Fold Change / Effect | Statistical Significance |

|---|---|---|---|

| Cell Viability (MTT Assay) | 0.01 - 1 | Increased | P < 0.0001 |

| ANG-1 mRNA Expression | 0.001 - 1 | Up to 4.8-fold | P < 0.0001 |

| ANG-2 mRNA Expression | 0.001 - 1 | Up to 3.2-fold | P < 0.0001 |

| VEGF mRNA Expression | 0.0001 - 1 | Up to 5.4-fold | P < 0.0001 |

| Protein Expression (Western Blot) | 0.01 - 1 | Increased | Significant |

Toxicological Implications

The potent biological activity of 5-Fluoro-ADB raises concerns regarding its toxicological effects. Reports indicate that it has been associated with severe adverse effects, including hospitalizations and fatalities linked to its use . Analytical methods have been developed for its detection in blood samples, revealing average concentrations in postmortem cases that suggest potential contributions to fatal outcomes .

Case Studies

Several case studies highlight the implications of using synthetic cannabinoids like 5-Fluoro-ADB:

- A study reported the presence of this compound in the blood of four deceased individuals, with concentrations ranging from 0.11 ng/mL to 1.92 ng/mL .

- Another investigation analyzed blood samples from postmortem cases and found significant levels of both the parent compound and its metabolites, emphasizing the need for comprehensive toxicological screening when synthetic cannabinoids are suspected .

Q & A

Basic Research Questions

Q. What analytical techniques are validated for detecting and quantifying (R)-5-Fluoro-ADB in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with optimized protocols for urine, blood, and postmortem tissues. Key steps include:

- Sample preparation : Protein precipitation or solid-phase extraction (SPE) to minimize matrix effects .

- Internal standards : Use deuterated analogs (e.g., 5-fluoro-AMB) to improve quantification accuracy .

- Validation parameters : Report limits of detection (LOD: ~0.1 ng/mL) and quantification (LOQ: ~0.5 ng/mL) in validated studies .

Q. How is the stereochemical configuration of (R)-5-Fluoro-ADB confirmed in synthesized samples?

- Methodology :

- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers .

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts and coupling constants with reference standards to confirm the (R)-configuration .

- Optical rotation : Measure specific rotation ([α]D) and match with published data for enantiomeric purity .

Advanced Research Questions

Q. What experimental designs are recommended to assess the proliferative and angiogenic effects of (R)-5-Fluoro-ADB in vitro?

- Protocol :

- Cell models : Human cerebral microvascular endothelial cells (hBMECs) for blood-brain barrier relevance .

- Dose-response : Treat cells with 0.1–10 µM (R)-5-Fluoro-ADB for 24–72 hours to evaluate cytotoxicity (via MTT assay) and angiogenesis (via tube formation assay) .

- Molecular endpoints : Quantify mRNA/protein levels of VEGF and Angiopoietins using qPCR and ELISA .

Q. How do toxicokinetic properties of (R)-5-Fluoro-ADB explain its association with fatalities?

- Data analysis :

- Postmortem distribution : Highest concentrations are found in adipose tissue (mean: 12.3 ng/g) due to lipophilicity, followed by liver (8.7 ng/g) .

- Metabolism : Major metabolites include hydroxylated and carboxylated derivatives, detected via LC-Q-TOFMS .

- Mechanism : Full agonism at CB1 receptors (EC50: 0.5 nM) induces severe CNS depression and cardiotoxicity .

Q. How should researchers address contradictions in potency data for (R)-5-Fluoro-ADB across studies?

- Resolution strategies :

- Assay standardization : Compare in vitro CB1 receptor binding assays (e.g., GTPγS vs. cAMP inhibition) to identify assay-specific biases .

- Species differences : Note that rodent models may underestimate human toxicity due to metabolic variations .

- Contextual factors : Account for postmortem redistribution in forensic studies vs. controlled in vitro conditions .

Q. Methodological Considerations

- Quality control : Use IRB-approved protocols for human sample collection and storage at −20°C to prevent degradation .

- Data reporting : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to frame research questions and avoid redundancy .

- Replicability : Publish raw LC-MS/MS chromatograms and cell viability curves to enable cross-validation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Contrasts

Receptor Activation and Potency

- (R)-5-Fluoro-ADB and MAB-CHMINACA are full CB1/CB2 agonists, but MAB-CHMINACA’s cyclohexylmethyl group enhances metabolic stability, leading to higher postmortem tissue concentrations (e.g., liver: 1,200 ng/g vs. 5-Fluoro-ADB’s 7.95 ng/g in adipose tissue) .

- XLR-11 and HU-210 show partial agonism or CB1 selectivity, resulting in milder angiogenic and neurotoxic effects .

Angiogenic vs. Anti-Proliferative Effects

- (R)-5-Fluoro-ADB increases hBMEC viability (up to 5.4-fold at 1 μM) and migration (P < 0.0001 at 0.1 μM) via VEGF/ANG-1 pathways .

- In contrast, CB83 (a structurally distinct SC) reduces viability in HT-29 colorectal cancer cells, highlighting cell-type-dependent effects .

Toxicokinetics and Metabolites

- (R)-5-Fluoro-ADB’s ester hydrolysis metabolite is a key biomarker in blood (detected in 90% of postmortem cases), while MAB-CHMINACA’s primary amine group resists hydrolysis, enhancing detectability .

- 5F-AMB is associated with retrograde amnesia in drivers, whereas (R)-5-Fluoro-ADB causes acute psychosis and memory loss .

Legal and Forensic Relevance

- (R)-5-Fluoro-ADB is frequently co-detected with MMB-FUBINACA in herbal blends, complicating toxicological assessments .

- MAB-CHMINACA’s hydrophilicity facilitates renal excretion, unlike 5-Fluoro-ADB’s adipose retention .

Table 2: Postmortem Toxicological Data

Properties

IUPAC Name |

methyl (2R)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEKNGSNNAKWBL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347698 | |

| Record name | (R)-5-Fluoro-ABD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838134-16-9 | |

| Record name | 5-Fluoro-adb, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838134169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-5-Fluoro-ABD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-ADB, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99T2ZS2C9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.